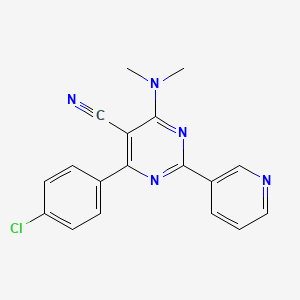
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (4-CP-DMAP-Py-PC) is a novel small molecule that has been developed for a number of scientific research applications. It has promising potential for use in a variety of lab experiments, due to its unique structure and properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-CP-DMAP-Py-PC.
Applications De Recherche Scientifique
Fluorescence Properties of Related Compounds
Research on similar compounds, such as the study on the effect of gold(I) coordination on the dual fluorescence of 4-(dimethylamino)pyridine (DMAP) derivatives, highlights the photophysical properties of these compounds. The study found that the coordination of DMAP with gold(I) precursors leads to complexes exhibiting fluorescence in solution, which is attributed to a twisted intramolecular charge transfer (TICT) emission of free DMAP. These findings suggest potential applications in the development of fluorescent probes and materials (López‐de‐Luzuriaga et al., 2015).
Antimicrobial Activity of Pyrimidine Derivatives
A study on the synthesis and antimicrobial evaluation of new pyrimidine and condensed pyrimidine derivatives, including 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, demonstrated potential biological interest due to their antimicrobial properties. These compounds were tested against Gram-positive and Gram-negative bacteria, indicating their potential for developing new antimicrobial agents (Abdelghani et al., 2017).
Conductance and Solvent Behavior
The conductance and solvent behavior of closely related compounds in mixtures, such as dimethyl sulphoxide (DMSO) and water, have been studied to understand their interactions and properties in solvents. Such research is essential for determining the applications of these compounds in various chemical and pharmaceutical formulations (Gaware, 2021).
Nonlinear Optical Properties
The study of the structural parameters, electronic, linear, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, which share similarities in structural aspects with the compound of interest, provides insights into their potential applications in nonlinear optics and photophysics. These compounds exhibit significant NLO properties, making them candidates for optoelectronic devices and materials (Hussain et al., 2020).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-24(2)18-15(10-20)16(12-5-7-14(19)8-6-12)22-17(23-18)13-4-3-9-21-11-13/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMQMEVVRYQOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)
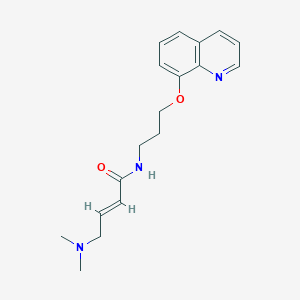
![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)
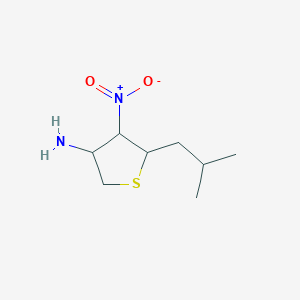
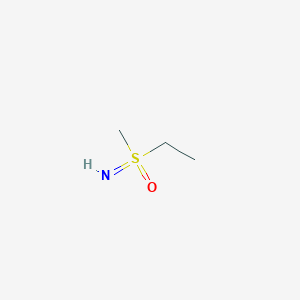
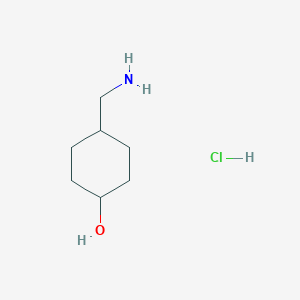
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
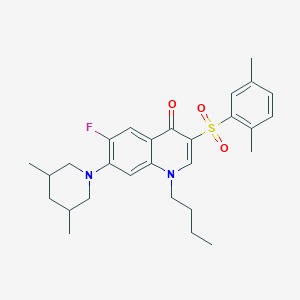
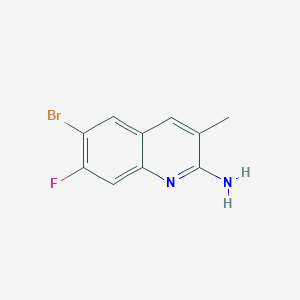
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)